2-Chloro-6-fluorotoluene

Descripción

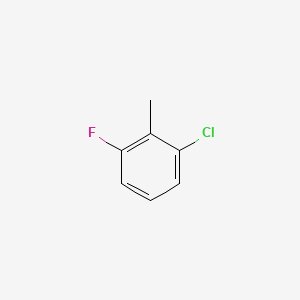

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPVYRJTBXHIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059997 | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-83-4 | |

| Record name | 1-Chloro-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluorotoluene (CAS 443-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorotoluene, with the CAS registry number 443-83-4, is a halogenated aromatic organic compound. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to a methyl group, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, key applications, detailed experimental protocols for its use, and essential safety information. The strategic placement of its functional groups allows for selective transformations, rendering it a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are well-documented, providing a foundation for its application in various synthetic procedures. While detailed spectroscopic data is proprietary to chemical suppliers, the types of available spectra are listed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 443-83-4 | [1][2] |

| Molecular Formula | C₇H₆ClF | [1][2] |

| Molecular Weight | 144.57 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [3][4] |

| Density | 1.191 g/mL at 25 °C | [1] |

| Boiling Point | 154-156 °C | [1][5] |

| Flash Point | 46 °C (115 °F) | [2][5] |

| Refractive Index (n20/D) | 1.504 | [1] |

| Purity | >98.0% (GC) | [3][4] |

Table 2: Spectroscopic Data Availability

| Spectrum Type | Availability | Reference(s) |

| ¹H NMR | Data available from suppliers and spectral databases. | [6][7] |

| ¹³C NMR | Data available from suppliers and spectral databases. | [7] |

| Infrared (IR) | Data available from suppliers and spectral databases. | [8] |

| Mass Spectrometry (MS) | Data available from suppliers and spectral databases. | [7] |

Applications and Synthetic Utility

This compound serves as a critical starting material for a range of valuable chemical entities. Its primary utility lies in its role as a precursor to more complex molecules with applications in drug discovery and crop protection.

Key applications include:

-

Pharmaceutical Synthesis: It is a foundational component in the synthesis of certain antibiotics.[9]

-

Agrochemical Development: The compound is used to produce high-efficiency, low-toxicity fungicides, pesticides, and plant growth regulators.[9]

-

Intermediate for Aldehydes: A major application is the oxidation of the methyl group to form 2-chloro-6-fluorobenzaldehyde, a versatile intermediate in its own right, used in the production of antiseptics like dicloxacillin and flucloxacillin.[5]

-

Specialty Chemicals: Its reactive nature allows for its use in the synthesis of various specialty chemicals, including 4-chloro-1H-indazole.[5]

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The following protocol details the synthesis of 2-chloro-6-fluorobenzaldehyde via photochlorination of this compound followed by catalytic hydrolysis. This method is adapted from established industrial synthesis patents.

Step 1: Photochlorination

-

Apparatus Setup: Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A tail gas absorption apparatus for chlorine is essential.

-

Charging the Reactor: Charge the flask with 250 g of this compound. Optionally, 0.5 mL of phosphorus trichloride (PCl₃) can be added to improve product quality.

-

Reaction Conditions: Position a metal halide lamp to irradiate the flask. Heat the reaction mixture to 150-180 °C with continuous stirring.

-

Chlorination: Begin bubbling chlorine gas through the reaction mixture.

-

Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via gas chromatography (GC). The reaction should proceed until the GC analysis indicates that the content of the mono-chlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.

-

Purging: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual unreacted chlorine.

Step 2: Catalytic Hydrolysis

-

Catalyst Addition: To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).

-

Water Addition: Maintain the reaction temperature at 150-180 °C. Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.

-

Incubation: After the complete addition of water, maintain the temperature and continue stirring for an additional 4 hours.

-

Monitoring: Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates into the desired aldehyde.

Step 3: Workup and Purification

-

Cooling and Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate) with stirring until the pH of the mixture is ≥ 8.

-

Extraction: Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel. Allow the aqueous and organic layers to separate completely.

-

Isolation: The organic layer, containing the crude 2-chloro-6-fluorobenzaldehyde, is separated.

-

Purification: The crude product is purified by reduced pressure distillation or rectification to yield high-purity 2-chloro-6-fluorobenzaldehyde.

Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.

Safety Information

This compound is a flammable liquid and requires careful handling. It is also classified as an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) | [2][5] |

| Signal Word | Warning | [2][5] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapor.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |

Conclusion

This compound (CAS 443-83-4) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a valuable tool for chemists in research and development. The provided experimental protocol for its conversion to 2-chloro-6-fluorobenzaldehyde highlights its practical utility in multi-step synthetic sequences. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. This compound 97 443-83-4 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 443-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 443-83-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound(443-83-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(443-83-4) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-fluorotoluene: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorotoluene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a chlorine and a fluorine atom flanking a methyl group on the benzene ring, imparts specific reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physical properties, and reactivity, with a focus on its applications in the development of high-value chemical entities.

Chemical Structure and Identification

This compound, with the IUPAC name 1-Chloro-3-fluoro-2-methylbenzene, is a disubstituted toluene derivative.[3] The chlorine and fluorine atoms are positioned at the 2 and 6 positions relative to the methyl group, respectively. This ortho-disubstitution pattern around the methyl group is key to its chemical behavior.

| Identifier | Value |

| IUPAC Name | 1-Chloro-3-fluoro-2-methylbenzene[3] |

| CAS Number | 443-83-4[3][4] |

| Molecular Formula | C₇H₆ClF[3][4] |

| Molecular Weight | 144.57 g/mol [3][4] |

| SMILES | Cc1c(F)cccc1Cl[3] |

| InChI Key | FNPVYRJTBXHIPB-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 154-156 °C | [3][6] |

| Density | 1.191 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.504 | [6] |

| Flash Point | 46 °C (115 °F) | [3][6] |

| Water Solubility | Insoluble | [6] |

| Purity (typical) | >97% |

Spectroscopic Data

While detailed spectroscopic data is best obtained from specific batch analyses, general characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to splitting by both the fluorine and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and chlorine exhibiting characteristic chemical shifts and splitting patterns (in the case of C-F coupling).

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the interplay of the methyl group and the two halogen substituents on the aromatic ring. The principal modes of reactivity include:

-

Free-Radical Halogenation of the Methyl Group: The benzylic protons of the methyl group are susceptible to free-radical substitution.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to form a variety of functional groups, most notably an aldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogen substituents can activate the aromatic ring for nucleophilic attack, although this is less common without additional activating groups.[7][8]

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions.

Oxidation of the Methyl Group to 2-Chloro-6-fluorobenzaldehyde

A primary application of this compound is its oxidation to 2-chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][9] One common industrial method involves a two-step process of photochlorination followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Photochlorination and Hydrolysis [10][11]

Step 1: Photochlorination of this compound

-

Materials: this compound, Chlorine gas, Phosphorus trichloride (optional).

-

Equipment: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A metal halide lamp for irradiation and a tail gas absorption device for chlorine are also required.

-

Procedure:

-

Charge the reaction flask with 250 g of this compound. Optionally, 0.5 mL of phosphorus trichloride can be added to improve product quality.

-

Irradiate the flask with the metal halide lamp and heat the reaction mixture to 150-180 °C with stirring.

-

Bubble chlorine gas through the mixture.

-

Monitor the reaction progress by gas chromatography (GC). Continue the chlorination until the GC analysis indicates that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%. This will result in a mixture of mono-, di-, and tri-chlorinated products at the benzylic position.

-

Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.

-

Step 2: Hydrolysis of the Chlorinated Mixture

-

Materials: Chlorinated mixture from Step 1, Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃), Water.

-

Equipment: The same reaction setup as in Step 1.

-

Procedure:

-

To the crude chlorinated mixture, add 0.5-1.0 g of the iron-based solid superacid catalyst.

-

Maintain the reaction temperature at 150-180 °C.

-

Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.

-

After the water addition is complete, continue stirring the mixture at the same temperature for an additional 4 hours to ensure complete hydrolysis of the chlorinated intermediates.

-

Monitor the completion of the reaction by GC.

-

Step 3: Work-up and Purification

-

Materials: Reaction mixture from Step 2, Aqueous alkali solution (e.g., sodium carbonate).

-

Equipment: Standard laboratory glassware for extraction and distillation.

-

Procedure:

-

Cool the reaction mixture to 80-100 °C.

-

Slowly add an aqueous alkali solution with stirring until the pH of the mixture is ≥ 8.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

The organic layer, which is the crude 2-chloro-6-fluorobenzaldehyde, is then purified by reduced pressure distillation.

-

Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

Synthesis of 4-Chloro-1H-indazole

This compound is also a precursor in the synthesis of 4-chloro-1H-indazole, a scaffold found in various biologically active molecules.[3] The synthesis, however, often proceeds from a related starting material, 3-chloro-2-methylaniline, which can be conceptually derived from this compound through several steps. A more direct route is not prominently described in the provided search results. A common synthetic approach to 4-chloro-1H-indazole starting from 3-chloro-2-methylaniline is outlined below.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole from 3-Chloro-2-methylaniline [12][13]

-

Materials: 3-Chloro-2-methylaniline, Potassium acetate, Chloroform, Acetic anhydride, Isoamyl nitrite, Water, Tetrahydrofuran (THF), Lithium hydroxide (LiOH), Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: 250 mL round-bottomed flask with a stirrer, standard laboratory glassware for extraction and concentration.

-

Procedure:

-

In a 250 mL round-bottomed flask, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C with stirring.

-

Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isoamyl nitrite (141 mmol). Stir the reaction overnight at 60 °C.

-

After the reaction is complete, add water (75 mL) and THF (150 mL) and cool to 0 °C.

-

Add LiOH (494 mmol) and continue stirring at 0 °C for 3 hours.

-

Add water (200 mL) and extract the product with EtOAc (300 mL, then 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

-

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Cas 443-83-4,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 443-83-4 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

The Role of 2-Chloro-6-fluorotoluene in Modern Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorotoluene (CFT), a halogenated aromatic compound, has emerged as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecular architectures, leading to the development of potent antibiotics and targeted anticancer therapies. This technical guide delves into the significant applications of this compound in the pharmaceutical industry, providing an in-depth overview of the synthesis of notable drugs, their mechanisms of action, and relevant quantitative data. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

I. Application in the Synthesis of Beta-Lactam Antibiotics: The Case of Flucloxacillin

A primary application of this compound is in the production of 2-chloro-6-fluorobenzaldehyde, a crucial precursor for the synthesis of the semi-synthetic penicillin, flucloxacillin.[1][2] Flucloxacillin is a narrow-spectrum antibiotic effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus.[1]

A. Synthesis of Flucloxacillin Sodium

The synthesis of flucloxacillin sodium from this compound is a multi-step process that begins with the oxidation of CFT to 2-chloro-6-fluorobenzaldehyde.[2] This aldehyde then undergoes a series of reactions to form the key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3][4] Finally, this carboxylic acid is converted to its acyl chloride and coupled with 6-aminopenicillanic acid (6-APA) to yield flucloxacillin, which is then converted to its sodium salt.[5][6][7]

This protocol outlines the final coupling step and salt formation.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

Sodium bicarbonate

-

Dichloromethane (or other suitable organic solvent)

-

2N Hydrochloric acid

-

Ethyl acetate

-

Sodium isooctanoate

-

Ethanol

-

Deionized water

-

Preparation of 6-APA solution: In a reaction vessel, dissolve 15.17 g of sodium bicarbonate in 200 ml of deionized water with stirring. To this solution, add 20 g of 6-APA and stir until fully dissolved. Cool the resulting solution to 15-20°C.

-

Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride dropwise to the cooled 6-APA solution over a period of 30 minutes, maintaining the temperature between 15-20°C.

-

Reaction Completion and Acidification: Continue stirring at the controlled temperature for 30-60 minutes until the reaction is complete. Acidify the reaction mixture to a pH of 2.0 with 2N hydrochloric acid.

-

Extraction: Allow the layers to separate. Extract the aqueous phase with 80 ml of dichloromethane. Combine the organic phases.

-

Crystallization of Flucloxacillin Acid: Concentrate the combined organic layers under reduced pressure. Dissolve the residue in an alcohol solvent (e.g., ethanol) and slowly add water dropwise to precipitate flucloxacillin acid crystals. Stir for 1 hour, filter the crystals, wash with water, and dry.

-

Formation of Flucloxacillin Sodium: Dissolve 39 g of the dried flucloxacillin acid in 200 ml of ethyl acetate with stirring. At 17-25°C, add a solution of 22 g of sodium isooctanoate in 100 ml of ethanol dropwise.

-

Crystallization and Isolation: After crystal precipitation, continue stirring for 2 hours. Cool the mixture to 0°C and stir for an additional hour. Filter the resulting solid, wash with cold ethanol, and dry to obtain flucloxacillin sodium monohydrate.

dot

Caption: Synthesis workflow of Flucloxacillin Sodium from this compound.

B. Mechanism of Action of Flucloxacillin

Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

dot

Caption: Mechanism of action of Flucloxacillin.

C. Quantitative Data for Flucloxacillin

The following tables summarize key quantitative data related to the pharmacokinetic and pharmacodynamic properties of flucloxacillin.

| Parameter | Value | Reference |

| Peak Serum Level (250 mg oral, fasting) | ~8.8 mg/L | [1] |

| Peak Serum Level (500 mg oral, fasting) | ~14.5 mg/L | [1] |

| Protein Binding | 28% to 97% (variable in critically ill patients) |

| Parameter | Value | Reference |

| EUCAST MIC Breakpoint (Staphylococcus spp.) | Susceptible: ≤ 1 mg/L, Resistant: > 1 mg/L | [1] |

| PK/PD Target for S. aureus | %fT > MIC of 20% for 2-log reduction | |

| PK/PD Target for S. pyogenes | %fT > MIC of 10% for 1-log reduction |

D. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Flucloxacillin sodium powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure: [8]

-

Preparation of Flucloxacillin Dilutions: Prepare a stock solution of flucloxacillin in a suitable sterile solvent. Perform two-fold serial dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the flucloxacillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of flucloxacillin that completely inhibits visible growth of the organism.

II. Application in the Synthesis of Indazole Derivatives for Anticancer Therapy

This compound also serves as a precursor for the synthesis of 4-chloro-1H-indazole.[9] The indazole scaffold is a prominent feature in many biologically active compounds and is found in several FDA-approved anticancer drugs.[10][11] Derivatives of indazole have shown potent activity as kinase inhibitors and antiproliferative agents.[10][12]

A. Synthesis of Indazole Derivatives

The synthesis of 4-chloro-1H-indazole from this compound is a known process.[9] This core can then be further functionalized to create a diverse library of indazole derivatives with potential therapeutic applications.

dot

Caption: General workflow for developing indazole-based anticancer agents.

B. Anticancer Activity of Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of representative indazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | A549 (Lung) | 1.15 | [10] |

| 4T1 (Breast) | 0.23 | [10] | |

| MCF-7 (Breast) | 0.45 | [10] | |

| HepG2 (Liver) | 0.89 | [10] | |

| HCT116 (Colon) | 0.56 | [10] | |

| 6o | K562 (Leukemia) | 5.15 | [13] |

| 4f | MCF-7 (Breast) | 1.629 | [12] |

| 4i | A549 (Lung) | 2.305 | [12] |

C. Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compound (indazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a valuable and versatile building block in the pharmaceutical industry. Its application in the synthesis of the antibiotic flucloxacillin highlights its importance in combating bacterial infections. Furthermore, its role as a precursor to the indazole scaffold opens avenues for the development of novel anticancer agents. The detailed synthetic and biological testing protocols provided in this guide serve as a resource for researchers to further explore the potential of this compound in drug discovery and development, ultimately contributing to the advancement of therapeutic options for a range of diseases.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method of flucloxacillin sodium - Eureka | Patsnap [eureka.patsnap.com]

- 7. Flucloxacillin sodium synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phytojournal.com [phytojournal.com]

- 15. scielo.br [scielo.br]

The Strategic Role of 2-Chloro-6-fluorotoluene in Modern Agrochemical Synthesis: A Technical Guide

For Immediate Release

Preamble: The escalating global demand for food security necessitates the development of highly effective and environmentally conscious crop protection agents. In the intricate field of agrochemical synthesis, the selection of starting materials is pivotal to achieving desired efficacy, safety, and manufacturing efficiency. 2-Chloro-6-fluorotoluene (CFT), a halogenated aromatic compound, has emerged as a cornerstone intermediate, providing a versatile scaffold for the creation of a new generation of fungicides and plant growth regulators. This technical guide offers an in-depth exploration of the synthetic pathways originating from CFT, focusing on the synthesis of potent 1,2,4-triazole benzamide fungicides. It provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and logical workflows to support ongoing research and development endeavors.

Overview of this compound in Agrochemicals

This compound (CAS: 443-83-4) is a key building block primarily utilized for the synthesis of 2-chloro-6-fluorobenzaldehyde, a critical precursor for various agrochemicals.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the methyl group, provides a reactive handle for a series of controlled chemical transformations. The primary application discussed herein is its role in the multi-step synthesis of novel 1,2,4-triazole benzamide fungicides, which are recognized for their broad-spectrum antifungal activity.[3]

A notable example of a fungicide class derived from this pathway is the benzamide derivatives, such as Isopropyl 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzamido)benzoate (TPB), which has demonstrated significant efficacy against various plant pathogens.[4] The synthesis is a systematic four-stage process, beginning with the conversion of CFT to an aldehyde, followed by oxidation to a carboxylic acid, introduction of the triazole moiety, and concluding with an amidation step.

Core Synthesis Pathway: From Toluene to Triazole Fungicide

The transformation of this compound into a final fungicidal product is a well-defined pathway. Each step is crucial for achieving the desired molecular architecture and biological activity.

Quantitative Data Presentation

The efficiency of each synthetic step is critical for the economic viability of the overall process. The following tables summarize key quantitative data for each transformation.

Table 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from this compound

| Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

|---|

| Photochlorination & Hydrolysis | 1. Cl₂, Metal Halide Lamp2. H₂O, SO₄²⁻/Fe₃O₄ | 150 - 200 | 8 - 10 hours | 92 - 95 | > 99.5 |[5] |

Table 2: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid

| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Ethyl Acetate / Water | Room Temp. | 30 min | > 90 | [2] |

| Chlorite Oxidation | Sodium Chlorite (NaClO₂) | Acetonitrile / Water | 0 -> 80 | 1 hour | High |[2] |

Table 3: Synthesis of 1,2,4-Triazole Benzamide Derivatives

| Step | Key Reagents | Solvent | Temperature | Yield (%) | Notes | Reference(s) |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 1,2,4-Triazole, K₂CO₃ | DMF | Elevated | Moderate-Good | Fluorine is the leaving group. | [1] |

| Amidation | Substituted Aniline, SOCl₂, Pyridine | Dichloromethane | Reflux | Good-Excellent | Formation of acyl chloride intermediate. |[4][6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis pathway.

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

This industrial-scale protocol involves the photochlorination of this compound followed by hydrolysis using a solid acid catalyst.[5]

Methodology:

-

Reactor Setup: Equip a 500 mL four-necked glass reaction flask with a reflux condenser, gas inlet tube, thermometer, mechanical stirrer, and a tail gas absorption device.

-

Charging: Charge the flask with 250g of this compound. Optionally, add 0.5 mL of phosphorus trichloride to improve product quality.

-

Photochlorination: Heat the mixture to 150-180°C while stirring and irradiating with a metal halide lamp. Bubble chlorine gas through the mixture. Monitor the reaction progress via gas chromatography (GC) until the content of the monochlorinated intermediate is less than 0.5%.

-

Hydrolysis: To the crude chlorinated mixture, add 0.5-1.0 g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₃O₄). Maintain the temperature at 150-180°C and add 38-40 g of water dropwise over 2-3 hours. After the addition, maintain the temperature for an additional 4 hours.

-

Work-up and Purification: Cool the reaction to 80-100°C and slowly add an aqueous sodium carbonate solution until the pH is ≥ 8. Stir for 30 minutes, then separate the organic layer. The crude product is purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.

Protocol 2: Oxidation to 2-Chloro-6-fluorobenzoic Acid

This protocol utilizes potassium permanganate for an efficient oxidation of the aldehyde.[2]

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (0.1 mol) in 50 mL of ethyl acetate.

-

Catalyst Addition: Add a phase transfer catalyst, such as tetrabutylammonium bromide (0.01 mol).

-

Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water. Slowly add this aqueous solution to the stirred organic solution at room temperature.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes. The reaction is complete upon the disappearance of the purple permanganate color.

-

Work-up: After the reaction, filter the mixture to remove manganese dioxide. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry to obtain 2-chloro-6-fluorobenzoic acid. A yield of 94.1% with 99.3% purity has been reported for the recovery of the acid from the aqueous phase of a related reaction.[5]

Protocol 3: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid

This procedure describes the nucleophilic aromatic substitution (SNAr) of the fluorine atom with 1,2,4-triazole.[1]

Methodology:

-

Reactor Setup: In a flask equipped with a stirrer and condenser, dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: Add 1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the mixture and pour it into ice water. Acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the triazole-substituted benzoic acid.

Protocol 4: Amidation to Form the Final Fungicide

This protocol details the final coupling step to produce a 1,2,4-triazole benzamide derivative.

Methodology:

-

Acyl Chloride Formation: In a flask under an inert atmosphere, suspend 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane or toluene. Slowly add thionyl chloride (1.2-1.5 eq). Heat the mixture to reflux for 1-2 hours until gas evolution ceases. Cool the mixture and remove excess thionyl chloride and solvent under reduced pressure.

-

Amine Solution Preparation: In a separate flask, dissolve the desired substituted aniline (e.g., Isopropyl 4-aminobenzoate, 1.0 eq) and a base such as pyridine (1.2 eq) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Coupling Reaction: Dissolve the crude acyl chloride from step 1 in anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final benzamide fungicide.

Conclusion

This compound stands as a highly valuable and versatile intermediate in the agrochemical industry. The synthetic pathway detailed in this guide, leading to potent 1,2,4-triazole benzamide fungicides, highlights a logical and efficient route from a simple halogenated toluene to a complex, high-value active ingredient. The provided protocols and quantitative data serve as a robust foundation for researchers engaged in the discovery and development of next-generation crop protection solutions, underscoring the strategic importance of this key chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]

- 3. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

2-Chloro-6-fluorotoluene: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorotoluene, a halogenated aromatic compound, has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine and a fluorine atom ortho to a methyl group, imparts distinct reactivity and makes it a valuable precursor for a wide range of complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. The versatility of this molecule is highlighted through its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 443-83-4 | [1] |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.191 g/mL at 25 °C | [1] |

| Boiling Point | 154-156 °C | [1] |

| Flash Point | 46 °C (115 °F) | [1] |

| Refractive Index | 1.502-1.504 | [3] |

| Purity | ≥98.0% | [1] |

Core Applications in Organic Synthesis

The strategic placement of the chloro, fluoro, and methyl groups on the aromatic ring allows for a variety of chemical transformations, making this compound a versatile intermediate.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

One of the most significant applications of this compound is its oxidation to 2-chloro-6-fluorobenzaldehyde.[4] This aldehyde is a crucial intermediate in the synthesis of numerous pharmaceuticals, including the antibiotic flucloxacillin, and agrochemicals.[5][6] The most common industrial method involves a two-step process of side-chain chlorination followed by hydrolysis.[4]

Objective: To synthesize 2-chloro-6-fluorobenzaldehyde from this compound.

Materials:

-

This compound

-

Chlorine gas

-

Phosphorus trichloride (optional, to improve product quality)[6]

-

Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[6]

-

Water

-

Aqueous alkali solution (e.g., sodium carbonate)

-

500 mL four-necked glass reaction flask

-

Reflux condenser

-

Tail gas absorption device

-

Thermometer

-

Metal halide lamp

-

Gas chromatograph (GC) for reaction monitoring

-

Reduced pressure distillation apparatus

Procedure: [6]

Step 1: Side-Chain Chlorination

-

To the 500 mL four-necked flask, add 250 g of this compound and 0.5 mL of phosphorus trichloride.

-

Heat the mixture to 180 °C under irradiation from a metal halide lamp.

-

Introduce chlorine gas into the reaction mixture. The reaction is monitored by GC.

-

Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%. This will yield a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride.

Step 2: Hydrolysis

-

Stop the flow of chlorine gas and add 1 g of the iron-based solid superacid catalyst to the reaction mixture.

-

Maintain the temperature at 150 °C and slowly add 40 g of water dropwise over 3 hours.

-

After the addition of water is complete, maintain the temperature and stir for an additional 4 hours. Monitor the conversion of the chlorinated intermediates by GC.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 80-100 °C.

-

Add an aqueous alkali solution to neutralize the mixture.

-

Separate the organic phase.

-

Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~95% | [6] |

| Purity | >99.5% | [6] |

Logical Workflow:

References

The Pivotal Role of 2-Chloro-6-fluorotoluene in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorotoluene (CFT), a halogenated aromatic compound, has emerged as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs). Its unique substitution pattern offers a versatile scaffold for the construction of complex molecular architectures, particularly in the development of antibiotics and other therapeutic agents. This technical guide provides an in-depth analysis of the role of CFT in pharmaceutical synthesis, focusing on its conversion to the pivotal intermediate, 2-chloro-6-fluorobenzaldehyde, and its subsequent elaboration into high-value pharmaceuticals such as the penicillinase-resistant antibiotic flucloxacillin. A second major application, the synthetic pathway to 4-chloro-1H-indazole, a precursor for various bioactive molecules, is also detailed. This document furnishes detailed experimental protocols, quantitative data, and visual process flows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

This compound (CFT) is a substituted toluene derivative with the chemical formula C₇H₆ClF.[1] Its utility in the pharmaceutical industry is primarily attributed to the reactivity of its methyl group and the specific electronic properties conferred by the chloro and fluoro substituents on the aromatic ring.[2] These features make it an ideal precursor for a range of synthetic transformations. One of the most significant applications of CFT is its role as a precursor in the synthesis of 2-chloro-6-fluorobenzaldehyde, a vital building block for numerous pharmaceutical compounds.[2] This guide will explore the synthetic pathways from CFT to key pharmaceutical intermediates and final drug substances, providing detailed methodologies and quantitative data to support research and development efforts.

Synthesis of the Key Intermediate: 2-Chloro-6-fluorobenzaldehyde

The oxidation of this compound to 2-chloro-6-fluorobenzaldehyde is a fundamental transformation that unlocks its potential in pharmaceutical synthesis. While direct oxidation is possible, the most common and scalable method involves a two-step process of side-chain chlorination followed by hydrolysis.[3]

Side-Chain Chlorination and Hydrolysis

This robust method proceeds via the free-radical chlorination of the methyl group of CFT under UV irradiation to yield a mixture of chlorinated intermediates, predominantly 2-chloro-6-fluorobenzyl dichloride. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[3]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde [4]

-

Materials and Equipment:

-

500 mL four-necked glass reaction flask

-

Reflux condenser

-

Tail gas absorption device

-

Thermometer

-

Metal halide lamp

-

Gas chromatograph (GC)

-

Reduced pressure distillation apparatus

-

This compound (250g)

-

Phosphorus trichloride (0.5 mL, optional)

-

Chlorine gas

-

Ferric solid superacid catalyst

-

Water

-

Alkali solution (e.g., sodium carbonate)

-

-

Procedure:

-

Chlorination:

-

To the 500 mL four-necked flask equipped with a reflux condenser, tail gas absorption device, and thermometer, add 250 g of this compound and 0.5 mL of phosphorus trichloride (optional, to improve product quality).

-

Irradiate the flask with a metal halide lamp and heat the reaction mixture to 180°C.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by GC. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

-

-

Hydrolysis:

-

To the resulting mixture of chlorinated intermediates, add the ferric solid superacid catalyst.

-

Maintain the temperature at 100-200°C and add water dropwise over 4 ± 0.5 hours.

-

After the addition of water, continue to stir the mixture at temperature for an additional 4 ± 0.5 hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 80-100°C.

-

Add an alkali solution to neutralize the mixture, stirring until the phases separate.

-

Separate the organic phase and purify by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.

-

-

Quantitative Data for the Synthesis of 2-Chloro-6-fluorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | This compound (250g) | [4] |

| Reaction Temperature | 180°C (Chlorination), 100-200°C (Hydrolysis) | [4] |

| Reaction Time | Not specified (Chlorination), ~8 hours (Hydrolysis) | [4] |

| Yield | ~95% | [4] |

| Purity | >99.7% (by GC) | [4] |

Process Flow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde

Caption: Synthetic workflow for 2-chloro-6-fluorobenzaldehyde.

Application in the Synthesis of Flucloxacillin

A prominent application of 2-chloro-6-fluorobenzaldehyde is in the synthesis of flucloxacillin, a penicillinase-resistant β-lactam antibiotic. The synthesis involves the initial conversion of the aldehyde to a key isoxazole intermediate, which is then coupled with 6-aminopenicillanic acid (6-APA).

Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This multi-step synthesis begins with the oximation of 2-chloro-6-fluorobenzaldehyde, followed by chlorination, cyclization, and hydrolysis to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. The carboxylic acid is then converted to the corresponding acyl chloride, the activated species for coupling with 6-APA.

Coupling with 6-APA and Salt Formation

The final steps involve the acylation of 6-APA with the prepared isoxazole acyl chloride, followed by conversion to the sodium salt to yield flucloxacillin sodium.

Experimental Protocol: Synthesis of Flucloxacillin Sodium from the Isoxazole Intermediate

-

Materials:

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

6-Aminopenicillanic acid (6-APA)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium isooctanoate

-

-

Procedure:

-

Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid in an aqueous solution of sodium bicarbonate and cool to 0-5°C.

-

Acylation: Add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent dropwise to the cooled 6-APA solution, maintaining the pH between 7 and 8.

-

Acidification and Extraction: After the reaction is complete, acidify the mixture with hydrochloric acid and extract the flucloxacillin acid into an organic solvent.

-

Salt Formation: To the organic extract containing flucloxacillin acid, add a solution of sodium isooctanoate to precipitate flucloxacillin sodium.

-

Isolation: Filter and dry the precipitate to obtain the final product.

-

Quantitative Data for the Synthesis of Flucloxacillin Sodium

| Parameter | Value |

| Coupling Reaction Temperature | 0-5°C |

| pH for Coupling | 7-8 |

| Overall Yield (from 2-chloro-6-fluorobenzaldehyde) | Not specified |

| Purity of Final Product | Pharmaceutical Grade |

Synthetic Pathway to Flucloxacillin

Caption: Overall synthetic pathway of Flucloxacillin.

Application in the Synthesis of 4-Chloro-1H-indazole

This compound also serves as a precursor for the synthesis of 4-chloro-1H-indazole, a valuable building block for various biologically active compounds. The synthesis proceeds through the nitration of CFT, followed by reduction to an aniline derivative, which is then cyclized to the indazole.

Regioselective Nitration of this compound

The regioselective nitration of this compound to yield 2-chloro-6-fluoro-3-nitrotoluene is a critical step. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Reduction of the Nitro Group

The nitro group of 2-chloro-6-fluoro-3-nitrotoluene is then reduced to an amino group to form 3-chloro-2-methylaniline. A common method for this reduction is the use of iron powder in the presence of an acid.[4]

Diazotization and Cyclization

Finally, 3-chloro-2-methylaniline undergoes diazotization followed by intramolecular cyclization to afford 4-chloro-1H-indazole.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

-

Materials:

-

This compound

-

Nitric acid

-

Sulfuric acid

-

Iron powder

-

Hydrochloric acid

-

Sodium nitrite

-

(Other reagents for diazotization and cyclization as per specific literature procedures)

-

-

Procedure (Illustrative):

-

Nitration: Slowly add this compound to a pre-cooled mixture of nitric acid and sulfuric acid, maintaining a low temperature. After the addition, allow the reaction to proceed to completion.

-

Reduction: To a suspension of iron powder in acidic water, add the nitrated product and heat the mixture to effect reduction.

-

Cyclization: Convert the resulting 3-chloro-2-methylaniline to 4-chloro-1H-indazole via a diazotization reaction followed by cyclization, according to established literature methods.

-

Synthetic Pathway to 4-Chloro-1H-indazole

Caption: Synthetic pathway to 4-chloro-1H-indazole.

Conclusion

This compound is a versatile and economically important pharmaceutical intermediate. Its ability to be efficiently converted into key building blocks like 2-chloro-6-fluorobenzaldehyde provides access to a wide range of pharmaceuticals, most notably the semi-synthetic penicillin, flucloxacillin. Furthermore, its application in the synthesis of heterocyclic systems such as 4-chloro-1H-indazole highlights its broader utility in medicinal chemistry. The detailed synthetic protocols and process workflows provided in this guide are intended to facilitate further research and development in leveraging this valuable starting material for the discovery and production of new therapeutic agents. As the demand for complex and highly functionalized drug molecules continues to grow, the importance of strategically substituted intermediates like this compound is set to increase.

References

- 1. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 2. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Physical and chemical properties of 2-Chloro-6-fluorotoluene

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Chloro-6-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 443-83-4, is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring both chlorine and fluorine atoms on the toluene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and key synthetic pathways in which it is involved.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-Chloro-3-fluoro-2-methylbenzene |

| Synonyms | This compound, 6-Fluoro-2-chlorotoluene |

| CAS Number | 443-83-4 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol [1][2][3][4][5][6] |

| SMILES | Cc1c(F)cccc1Cl |

| InChI Key | FNPVYRJTBXHIPB-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 154-156 °C[1][2][4][7][8][9][10] |

| Density | 1.191 g/mL at 25 °C[1][2][4][7][8][9][10] |

| Refractive Index (n20/D) | 1.502-1.504[1][2][4][7][8][9] |

| Flash Point | 46 °C (115 °F)[2][4][7][11] |

| Vapor Pressure | 24.1 mmHg at 25 °C[1][2] |

| Water Solubility | Insoluble[7][9][12] |

| Storage Temperature | Room Temperature, in a dry area[3][7][9][11] |

Chemical Properties and Reactivity

This compound is a versatile organic intermediate. Its reactivity is primarily centered around the methyl group and the aromatic ring, which can undergo various transformations.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to form a carboxyl group or an aldehyde. A significant application is the oxidation to 2-chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and pesticides.

-

Aromatic Substitution: The aromatic ring can undergo further substitution reactions, although the existing halogen substituents influence the position of incoming groups.

-

Intermediate in Heterocycle Synthesis: It is a precursor in the synthesis of heterocyclic compounds, such as 4-chloro-1H-indazole.

Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

Caption: Synthesis of 2-chloro-6-fluorobenzaldehyde from this compound.

Caption: Role of this compound in the synthesis of 4-chloro-1H-indazole.

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.[13]

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will escape as a stream of bubbles.

-

When a rapid and continuous stream of bubbles emerges from the open end of the capillary, stop heating.

-

The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density (Pycnometer Method)

Objective: To measure the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the water bath at the same temperature.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer. Record this mass (m₃).

-

The density of the sample is calculated using the formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water (where Density_water at the given temperature is a known value).

Measurement of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue

-

Acetone or ethanol for cleaning

Procedure:

-

Turn on the refractometer and the connected water bath, setting the temperature to 20 °C.

-

Clean the prism surfaces with a soft tissue moistened with acetone or ethanol and allow them to dry.[9][14]

-

Using a dropper, place a few drops of this compound onto the lower prism.[9][14]

-

Close the prisms firmly.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Turn the coarse adjustment knob until the light and dark fields appear in the eyepiece.

-

Rotate the fine adjustment knob to bring the dividing line between the light and dark fields exactly to the center of the crosshairs.

-

If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and colorless.

-

Read the refractive index value from the scale.

Spectroscopic Analysis

6.4.1. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of this compound onto the surface of one salt plate.

-

Place the second salt plate on top and gently press to form a thin liquid film between the plates.[15][16]

-

Place the "sandwich" of plates into the sample holder of the IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

Clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.[15]

6.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and connectivity of atoms in the molecule.

Procedure (¹H and ¹³C NMR):

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[3][4]

-

Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube to remove any particulate matter.[2][4]

-

The final volume in the NMR tube should be sufficient to cover the detection coils (typically a height of 4-5 cm).

-

Cap the NMR tube and wipe it clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

6.4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its molecular weight and fragmentation pattern.

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).[17][18]

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized in the injector and separated on the GC column based on its boiling point and polarity.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used for identification.

Safety and Handling

This compound is a flammable liquid and an irritant.[9][19]

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[19]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry area.[3][7][9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. phillysim.org [phillysim.org]

- 6. mt.com [mt.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. ursinus.edu [ursinus.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 17. Sample preparation GC-MS [scioninstruments.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorotoluene

This guide provides comprehensive safety and handling information for 2-Chloro-6-fluorotoluene, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 443-83-4, is a halogenated toluene derivative. It presents as a colorless to light yellow liquid or a white solid. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF | |

| Molecular Weight | 144.57 g/mol | |

| Appearance | Colorless to light yellow liquid / White solid | |

| Density | 1.191 g/mL at 25°C | |

| Boiling Point | 153 - 156°C | |

| Flash Point | 46°C (114.8 - 115°F) | |

| Vapor Pressure | 24.1 mmHg at 25°C | |

| Refractive Index | n20/D 1.504 | |

| Water Solubility | Insoluble | |

| Purity | ≥98% |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is associated with several health hazards. The Globally Harmonized System (GHS) classification and corresponding hazard statements are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | GHS07 |

A Comprehensive Technical Guide to 2-Chloro-6-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-6-fluorotoluene, a key intermediate in organic synthesis. It covers the compound's nomenclature, physical and chemical properties, and detailed experimental protocols relevant to its application in the pharmaceutical and agrochemical industries.

Chemical Identity and Nomenclature

This compound is a halogenated derivative of toluene.[1] Its structure, featuring both chlorine and fluorine atoms, enhances its reactivity, making it a valuable precursor in various synthetic pathways.[2]

IUPAC Name: 1-Chloro-3-fluoro-2-methylbenzene[1][3]

A comprehensive list of its common synonyms is provided in the table below for easy reference.

| Synonym | Reference |

| 1-Chloro-3-fluoro-2-methyl-benzene | [2][3] |

| 2-FLUORO-6-CHLOROTOLUENE | [3] |

| 6-Fluoro-2-chlorotoluene | [4][5] |

| Chlorofluorotoluene | [2] |

| Benzene, 1-chloro-3-fluoro-2-methyl- | [3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H6ClF | [1][3] |

| Molecular Weight | 144.57 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Boiling Point | 154-156 °C | [1][2] |

| Density | 1.191 g/mL at 25 °C | [2][8] |

| Flash Point | 46 °C (115 °F) | [1][2] |

| Refractive Index | n20/D 1.504 | [2][8] |

| Vapor Pressure | 24.1 mmHg at 25°C | [2][4] |

| CAS Number | 443-83-4 | [1][2][3] |

Applications in Organic Synthesis

This compound is a versatile organic intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[2][4] A significant application is its role as a precursor in the production of 2-chloro-6-fluorobenzaldehyde through oxidation.[1][2] This aldehyde is a crucial building block for high-efficiency, low-toxicity fungicides.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The following is a detailed methodology for the synthesis of 2-chloro-6-fluorobenzaldehyde from this compound, adapted from industrial synthesis patents.[9] This process involves side-chain chlorination followed by hydrolysis.

Step 1: Side-Chain Photochlorination

-

Apparatus Setup: Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a stirring mechanism. Position a metal halide lamp to irradiate the flask.

-

Initial Charge: Add 250g of this compound to the reaction flask. Optionally, 0.5 ml of phosphorus trichloride can be added to improve product quality.[10]

-

Reaction Conditions: Heat the mixture to 150-180 °C while stirring.[9][11]

-

Chlorination: Begin bubbling chlorine gas through the reaction mixture.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC). Continue the chlorination until the GC analysis indicates that the content of the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.[9][10]

-

Purge: Once the desired conversion is achieved, stop the chlorine gas flow and introduce nitrogen gas to remove any unreacted chlorine from the flask.[10]

Step 2: Hydrolysis

-

Catalyst Addition: To the crude chlorinated mixture from the previous step, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[9]

-

Water Addition: Maintain the reaction temperature at 150-180 °C. Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[9]

-

Incubation: After completing the water addition, continue stirring the mixture at the same temperature for an additional 4 hours.[9]

-

Monitoring: Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates into the desired aldehyde.[9]

Step 3: Workup and Purification

-

Cooling and Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[9]

-

Extraction: Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel. Allow the layers to separate completely.

-

Isolation: The organic layer, which is the crude 2-chloro-6-fluorobenzaldehyde, is separated from the aqueous layer. Further purification can be achieved through reduced pressure distillation or rectification.[11]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 2-chloro-6-fluorobenzaldehyde from this compound.

Caption: Reaction pathway for 2-Chloro-6-fluorobenzaldehyde synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. pschemicals.com [pschemicals.com]